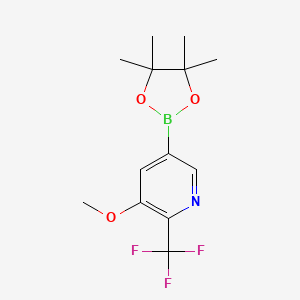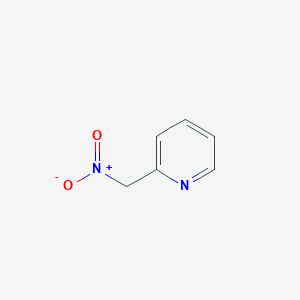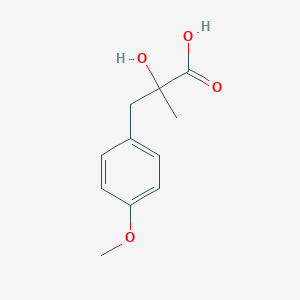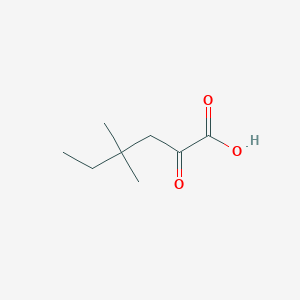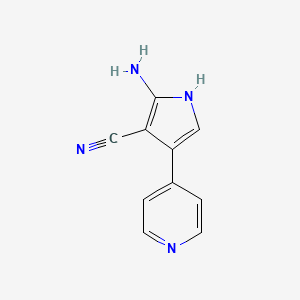
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 4-pyridinecarboxaldehyde and 2-amino-3-cyanopyrrole in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mécanisme D'action
The mechanism of action of 2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with biological molecules, which can modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-(4-pyridinyl)-3-thiophenecarbonitrile: Similar structure but contains a thiophene ring instead of a pyrrole ring.
2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile: Contains a quinoline ring and a tolyl group, offering different electronic properties.
Uniqueness
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile is unique due to its combination of pyridine and pyrrole rings, along with the presence of both amino and nitrile functional groups
Propriétés
Formule moléculaire |
C10H8N4 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
2-amino-4-pyridin-4-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-8-9(6-14-10(8)12)7-1-3-13-4-2-7/h1-4,6,14H,12H2 |
Clé InChI |
YAXUNFPQQZTART-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CNC(=C2C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)
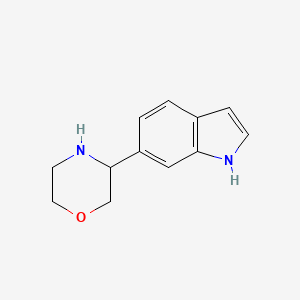

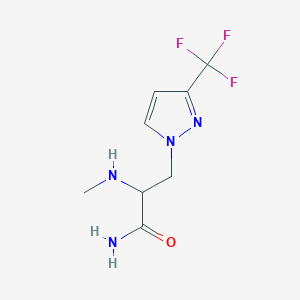
![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
